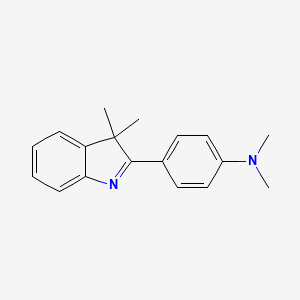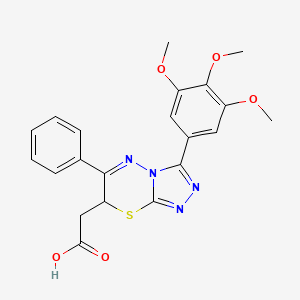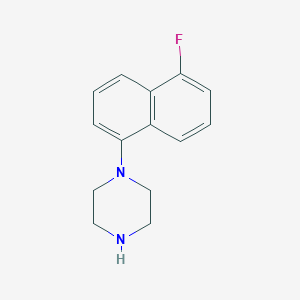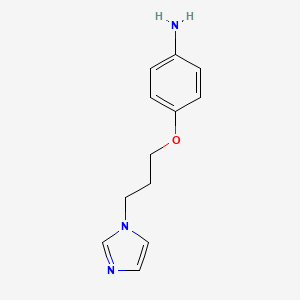
4-(3-(1H-Imidazol-1-yl)propoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1H-Imidazol-1-yl)propoxy)aniline is a chemical compound that features an imidazole ring attached to a propoxy group, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(1H-Imidazol-1-yl)propanol. This can be achieved by reacting imidazole with 3-chloropropanol under basic conditions.
Coupling with Aniline: The next step involves the reaction of 3-(1H-Imidazol-1-yl)propanol with aniline. This is typically carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(1H-Imidazol-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aniline moiety.
Wissenschaftliche Forschungsanwendungen
4-(3-(1H-Imidazol-1-yl)propoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Materials Science: It is utilized in the development of novel materials, including polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with receptor sites, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 3-(1H-Imidazol-1-yl)propylamine
- 4-(3-(1H-Imidazol-1-yl)propoxy)phenol
Uniqueness
4-(3-(1H-Imidazol-1-yl)propoxy)aniline is unique due to the presence of both an imidazole ring and an aniline moiety connected via a propoxy linker. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
88138-72-1 |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
4-(3-imidazol-1-ylpropoxy)aniline |
InChI |
InChI=1S/C12H15N3O/c13-11-2-4-12(5-3-11)16-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9,13H2 |
InChI-Schlüssel |
FUFQPMKTPZSCFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OCCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



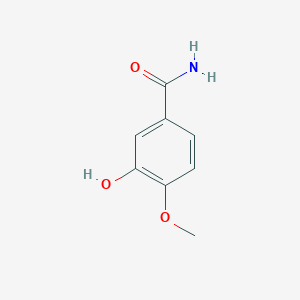

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
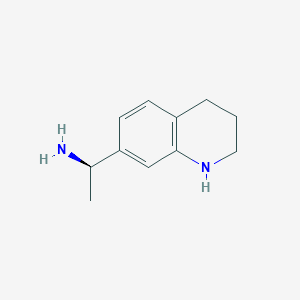
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
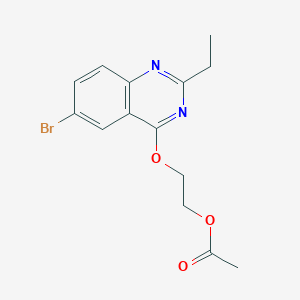
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)


![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
